hKv1.5 Channel Inhibition Without HERG Liability: A Unique Selectivity Profile Among Natural Furanocoumarins
Oxypeucedanin inhibits the human Kv1.5 (hKv1.5) potassium channel with an IC₅₀ of 76 nM, while producing no effect on human ether-a-go-go-related gene (HERG) channel current at tested concentrations [1]. No other natural linear furanocoumarin (imperatorin, bergapten, xanthotoxin, heraclenin) has been reported to share this low-nanomolar hKv1.5 inhibitory activity combined with demonstrated HERG-sparing. The open-channel block mechanism was confirmed by voltage-dependent inhibition between −40 and 0 mV and a tail crossover phenomenon, and oxypeucedanin prolonged cardiac action potential duration in rat atrial and ventricular muscles in a dose-dependent manner [1].
| Evidence Dimension | hKv1.5 channel inhibition potency and HERG selectivity |
|---|---|
| Target Compound Data | hKv1.5 IC₅₀ = 76 nM; HERG current: no effect |
| Comparator Or Baseline | Imperatorin, bergapten, xanthotoxin, heraclenin: no published hKv1.5 IC₅₀ data available (indicating this activity is not a class-wide property) |
| Quantified Difference | hKv1.5 IC₅₀ 76 nM vs no measurable inhibition by comparator furanocoumarins at comparable concentrations (inference based on absence of literature reports across multiple furanocoumarin studies) |
| Conditions | Patch-clamp technique; hKv1.5 channels expressed in CHO cells; HERG current measured in HEK-293 cells |
Why This Matters
For atrial fibrillation drug discovery, hKv1.5 (IKur) is an atrium-selective target, and the absence of HERG block is critical since HERG inhibition predicts proarrhythmic liability; oxypeucedanin uniquely satisfies both criteria among natural furanocoumarins, making it the preferred procurement choice for cardiac ion-channel screening cascades.
- [1] Eun JS, Kim DK, Lim JP, Yang JH, Eom DO, Leem KH, et al. Effects of oxypeucedanin on hKv1.5 and action potential duration. Biol Pharm Bull. 2005;28(4):657-60. doi:10.1248/bpb.28.657. PMID: 15802805. View Source
